2-((tert-Butoxycarbonyl)amino)ethyl methacrylate
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Overview
Description
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate is a chemical compound belonging to the class of methacrylic acid esters. It is widely used in various fields, including medical research, environmental research, and industrial research. This compound is known for its ability to polymerize and generate polymers with pendant amine functionality .
Preparation Methods
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods often involve large-scale esterification processes using similar reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The compound can be polymerized to generate polymers with pendant amine functionality.
Deprotection: The tert-butoxycarbonyl (BOC) protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions. Major products formed from these reactions include polymers with amine functionality and various substituted derivatives .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate has numerous scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with specific functionalities.
Biology: The compound is employed in the development of biomaterials and drug delivery systems.
Medicine: It is used in the synthesis of polymers for medical devices and controlled release formulations.
Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester primarily involves its ability to polymerize and form polymers with pendant amine functionality. The BOC protecting group can be removed under acidic conditions, exposing the amine group, which can then participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the polymer or derivative formed .
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate can be compared with other similar compounds, such as:
Methacrylic acid 2-(tert-butylamino)ethyl ester: This compound has a similar structure but lacks the BOC protecting group, making it more reactive.
2-Aminoethyl methacrylate: This compound has an amine group directly attached to the methacrylate moiety, providing different reactivity and functionality.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group, offering different chemical properties and applications.
This compound is unique due to its BOC protecting group, which provides stability and allows for controlled deprotection under specific conditions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWCSJMONGVKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457629 |
Source
|
Record name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89743-52-2 |
Source
|
Record name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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